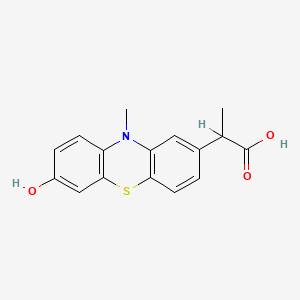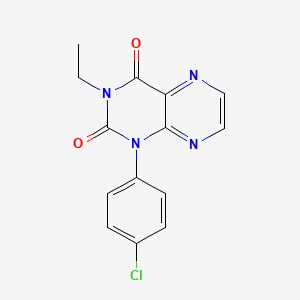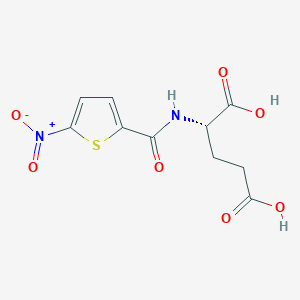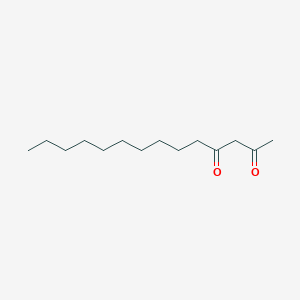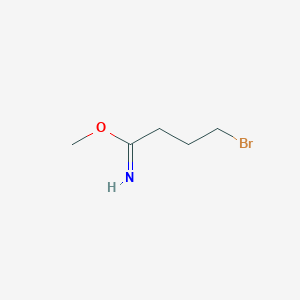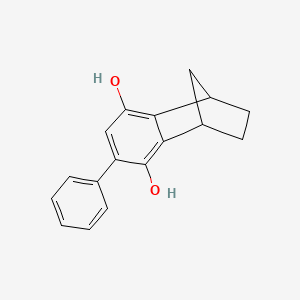
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is an organic compound with a complex structure that includes a phenyl group and a tetrahydro-1,4-methanonaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure, followed by functional group modifications to introduce the phenyl and diol groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but lacks the phenyl and diol groups.
1,2,3,4-Tetrahydronaphthalene: Similar core structure but without the phenyl and diol groups.
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a phenyl group and a tetrahydro structure but differs in functional groups.
Uniqueness
6-Phenyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is unique due to its specific combination of a phenyl group, tetrahydro-1,4-methanonaphthalene core, and diol groups
Propiedades
Número CAS |
65055-66-5 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
4-phenyltricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol |
InChI |
InChI=1S/C17H16O2/c18-14-9-13(10-4-2-1-3-5-10)17(19)16-12-7-6-11(8-12)15(14)16/h1-5,9,11-12,18-19H,6-8H2 |
Clave InChI |
TYHDUCSLVKMQTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C(C=C(C(=C23)O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



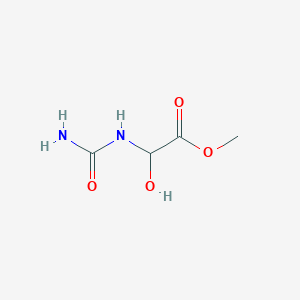

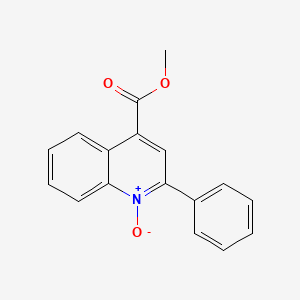
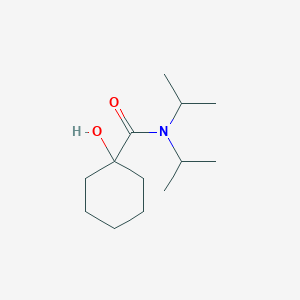


![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

